1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
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Overview
Description
1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine typically involves the reaction of piperazine with appropriate benzyl halides. One common method is the reaction of piperazine with 3-chlorobenzyl chloride and 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Substitution: The piperazine ring can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of allergies and other conditions.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptors, leading to its biological effects. For example, piperazine derivatives are known to interact with histamine receptors, which can result in anti-allergic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
- 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine
- 1-[(3-Chlorophenyl)(phenyl)methyl]piperazine
Uniqueness
1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of both a chlorophenyl group and a nitrophenyl group, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H20ClN3O2 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-6-3-4-15(12-17)13-20-8-10-21(11-9-20)14-16-5-1-2-7-18(16)22(23)24/h1-7,12H,8-11,13-14H2 |
InChI Key |
XQYXCZPEFMYGFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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